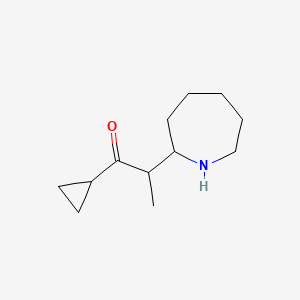2-(Azepan-2-YL)-1-cyclopropylpropan-1-one
CAS No.:
Cat. No.: VC17521665
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 2-(azepan-2-yl)-1-cyclopropylpropan-1-one |
| Standard InChI | InChI=1S/C12H21NO/c1-9(12(14)10-6-7-10)11-5-3-2-4-8-13-11/h9-11,13H,2-8H2,1H3 |
| Standard InChI Key | OXSSSXIOUBITBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCCCN1)C(=O)C2CC2 |
Introduction
2-(Azepan-2-yl)-1-cyclopropylpropan-1-one is a complex organic compound that belongs to the class of ketones due to the presence of a carbonyl group (C=O) in its molecular structure. It is also classified as a heterocyclic compound because of the azepane ring, which contains nitrogen. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique molecular structure and potential biological activities.
Synthesis
The synthesis of 2-(Azepan-2-yl)-1-cyclopropylpropan-1-one typically involves multi-step organic reactions. These methods often include cyclization reactions to form the azepane and cyclopropyl functionalities. The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques like chromatography are frequently used for purification purposes.
Chemical Reactions and Mechanisms
2-(Azepan-2-yl)-1-cyclopropylpropan-1-one can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include those that target the carbonyl group or the azepane ring. The mechanism of action involves interactions with biological targets, potentially modulating enzyme activity or receptor binding.
Biological Activity and Potential Applications
Compounds with similar structures to 2-(Azepan-2-yl)-1-cyclopropylpropan-1-one often exhibit activity against specific biological pathways, indicating potential therapeutic applications. The azepane ring can engage with proteins through hydrogen bonding and hydrophobic interactions, which may contribute to its biological activity.
Safety and Handling
While specific safety information for 2-(Azepan-2-yl)-1-cyclopropylpropan-1-one is not detailed, compounds with similar structures may pose hazards such as skin irritation or respiratory issues. Handling should be done with caution, following standard laboratory safety protocols.
Research Findings and Future Directions
Research on 2-(Azepan-2-yl)-1-cyclopropylpropan-1-one is ongoing, with a focus on its potential applications in medicinal chemistry. Further studies are needed to fully explore its biological activity and therapeutic potential.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-(Azepan-2-yl)-1-cyclopropylpropan-1-one | Not specified | Not specified | Cyclopropyl group, azepane ring |
| 1-Cyclopropylpropan-2-one | C6H10O | Not specified | Cyclopropyl group, ketone functionality |
| 2-(azepan-1-yl)-N-cyclopentylpropanamide | C14H26N2O | Not specified | Azepane ring, amide functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume